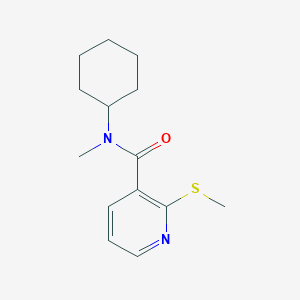

![molecular formula C18H20N2O2 B2982736 2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole CAS No. 838873-49-7](/img/structure/B2982736.png)

2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(3,4-Dimethoxyphenyl)methyl]-1-ethylbenzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole . This particular compound has a 3,4-dimethoxyphenylmethyl group attached at the 2-position and an ethyl group at the 1-position of the benzimidazole ring.

Aplicaciones Científicas De Investigación

Agricultural Applications : Benzimidazole derivatives, such as Carbendazim, are used in agriculture for the prevention and control of fungal diseases. Research has focused on developing carrier systems like solid lipid nanoparticles and polymeric nanocapsules to enhance the effectiveness of these fungicides. These systems can modify the release profiles of the compounds, leading to reduced environmental toxicity and better targeted action against plant fungal diseases (Campos et al., 2015).

Medicinal Chemistry : Benzimidazole derivatives have shown promise in various medical applications. For instance, acidic derivatives of benzimidazoles exhibit potential antiallergic properties (Wade et al., 1983). Additionally, benzimidazoles and their derivatives have been investigated for their antitumor properties, as seen in studies focusing on DNA minor groove-binding agents showing antitumor activity (Mann et al., 2001) and the synthesis of novel 2-phenylbenzimidazoles with potential antitumor effects (Kadri et al., 2008).

Materials Science : In the realm of materials science, benzimidazole compounds have been explored for their applications in high-temperature proton-conducting polymer electrolytes for fuel cells. Studies have examined additives like imidazole and 1-methyl imidazole in polybenzimidazole systems equilibrated with phosphoric acid, demonstrating their influence on the conductivity of these membranes (Schechter & Savinell, 2002).

Corrosion Inhibition : Benzimidazole and its derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using Density Functional Theory (DFT) has been conducted on benzimidazole derivatives, indicating their effectiveness in inhibiting corrosion in certain environments (Obot & Obi-Egbedi, 2010).

Photochemistry : The photochemistry of pesticides like methyl 2-benzimidazolecarbamate has been explored. Studies in this domain focus on understanding the photolysis of these compounds and their degradation products (Abdou et al., 1985).

Mecanismo De Acción

The mechanism of action of this compound is not clear without specific context or experimental data. Benzimidazoles are known to have a wide range of biological activities, including antifungal, antiviral, and anticancer activities . The specific activities of this compound would depend on its exact structure and the context in which it is used.

Propiedades

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1-ethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-4-20-15-8-6-5-7-14(15)19-18(20)12-13-9-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJCBLFMCQMWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

![2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile](/img/structure/B2982656.png)

![[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol](/img/structure/B2982658.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

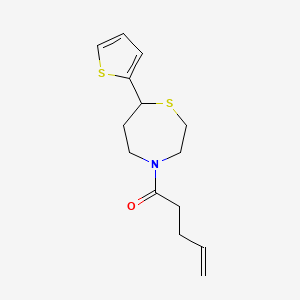

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

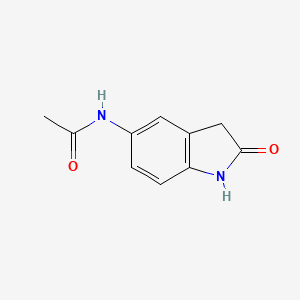

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

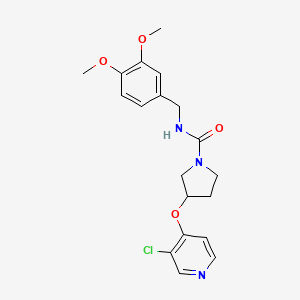

![2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2982676.png)